molecular formula C7H13N B6260329 2-cyclopropyl-2-methylazetidine CAS No. 1493962-11-0

2-cyclopropyl-2-methylazetidine

Cat. No.: B6260329
CAS No.: 1493962-11-0
M. Wt: 111.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-methylazetidine is a heterocyclic organic compound with the molecular formula C7H13N and a molecular weight of 111.2 g/mol. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .

Preparation Methods

The synthesis of 2-cyclopropyl-2-methylazetidine can be achieved through several routes. One common method involves the cyclization of a 1,3-bis-triflate intermediate to form the azetidine ring . Another approach includes the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both methods provide the desired product in good yields and high enantiomeric excess, making them suitable for large-scale production .

Chemical Reactions Analysis

2-Cyclopropyl-2-methylazetidine undergoes various chemical reactions due to the ring strain and the presence of the nitrogen atom. Some of the common reactions include:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of substituted azetidines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

2-Cyclopropyl-2-methylazetidine has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-methylazetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

2-Cyclopropyl-2-methylazetidine can be compared with other azetidines and related heterocycles, such as aziridines. While azetidines have a four-membered ring, aziridines contain a three-membered ring, resulting in different reactivity and stability profiles . The ring strain in azetidines is less than that in aziridines, making azetidines more stable and easier to handle . Other similar compounds include 2-methylazetidine and 2-cyclopropylazetidine, which share structural similarities but differ in their substituents and reactivity .

Properties

CAS No.

1493962-11-0

Molecular Formula

C7H13N

Molecular Weight

111.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.